molecular formula C18H12Cl2FN3O3 B11277683 N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11277683
M. Wt: 408.2 g/mol
InChI Key: LRERGTVKQINCRF-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide, also known by its chemical structure C20H13Cl2FNO3, is a complex organic compound. Let’s break down its name:

    N-(3,4-dichlorophenyl): Indicates the presence of a dichlorophenyl group attached to the nitrogen atom.

    1-(4-fluorophenyl): Refers to a fluorophenyl group attached to the carbon chain.

    4-methoxy: Indicates the presence of a methoxy group (OCH) at position 4.

    6-oxo: Indicates a ketone group (C=O) at position 6.

    1,6-dihydropyridazine-3-carboxamide: Describes the core structure of the compound.

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized under appropriate conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents on the phenyl rings can be replaced.

    Condensation: Formation of the pyridazine ring involves condensation reactions.

Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines).

Major products depend on reaction conditions and substituents. For example, reduction could yield a dihydropyridazine derivative.

Scientific Research Applications

Researchers explore this compound’s applications across various fields:

    Medicine: Investigated for potential pharmacological properties (e.g., antitumor, anti-inflammatory).

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for interactions with biological targets.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it with related pyridazine derivatives. Its unique features may lie in its specific substituents and functional groups.

Properties

Molecular Formula

C18H12Cl2FN3O3

Molecular Weight

408.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H12Cl2FN3O3/c1-27-15-9-16(25)24(12-5-2-10(21)3-6-12)23-17(15)18(26)22-11-4-7-13(19)14(20)8-11/h2-9H,1H3,(H,22,26)

InChI Key

LRERGTVKQINCRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F

Origin of Product

United States

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